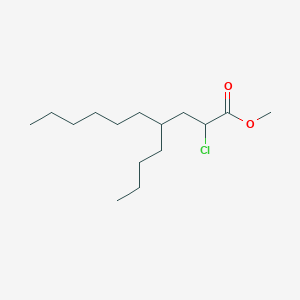
Methyl 4-butyl-2-chlorodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-butyl-2-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a methyl ester group, a butyl group, and a chlorine atom attached to the decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-butyl-2-chlorodecanoate typically involves the esterification of 4-butyl-2-chlorodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-butyl-2-chlorodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 4-butyl-2-hydroxydecanol.
Reduction: 4-butyl-2-chlorodecanol.
Oxidation: 4-butyl-2-chlorodecanoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-butyl-2-chlorodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-butyl-2-chlorodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-butyl-2-hydroxydecanate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl 4-butyl-2-bromodecanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-butyl-2-iododecanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 4-butyl-2-chlorodecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propiedades
Número CAS |
88016-24-4 |
|---|---|
Fórmula molecular |
C15H29ClO2 |
Peso molecular |
276.84 g/mol |
Nombre IUPAC |
methyl 4-butyl-2-chlorodecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-4-6-8-9-11-13(10-7-5-2)12-14(16)15(17)18-3/h13-14H,4-12H2,1-3H3 |
Clave InChI |
INYLNWFWBGPMJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


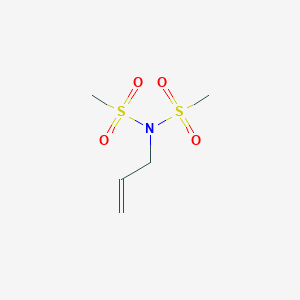

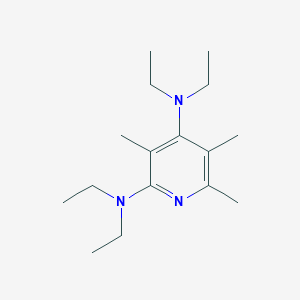


![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
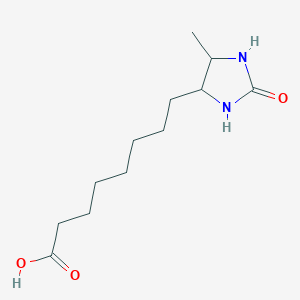

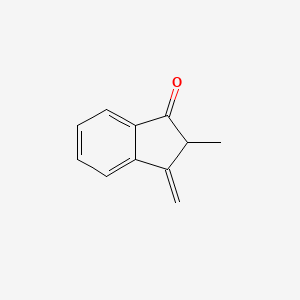

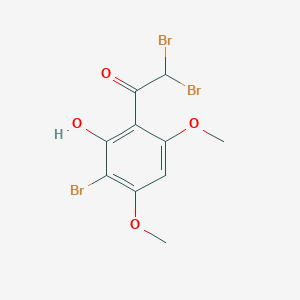
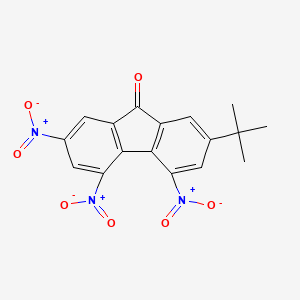
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)
